N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide
Description
N-(3-(1H-Imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic sulfonamide derivative that combines a coumarin (2H-chromene-2-one) core with an imidazole-containing alkyl chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its basicity and metal-binding properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15-5-2-12-10-13(3-4-14(12)22-15)23(20,21)17-6-1-8-18-9-7-16-11-18/h2-5,7,9-11,17H,1,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWMAENVNIFWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps:
Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the propyl group.
Synthesis of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chromene core can be reduced to dihydrochromene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonamide group enables stronger hydrogen bonding compared to nitro or epoxide groups in analogs .
Pharmacological and Physicochemical Properties
Limited direct pharmacological data are available for the target compound, but comparisons with structurally related sulfonamides and imidazoles reveal trends:
- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility due to polar -SO₂NH- groups, whereas nitroimidazoles (e.g., 14419-11-5) are less soluble due to hydrophobic nitro and chloro substituents .
- Bioactivity : Imidazole-containing sulfonamides often target enzymes like carbonic anhydrase or kinases. For example, N-substituted ethyl-1H-indazole-3-carboxylates (Bistocchi et al., 1981) show antitumor activity, suggesting the target compound may share similar mechanisms .
Crystallographic and Stability Data
The compound’s crystallinity and stability are influenced by hydrogen-bonding networks. Graph set analysis (as per Etter’s methodology) predicts robust intermolecular interactions between the sulfonamide’s N-H and adjacent carbonyl or imidazole groups, enhancing thermal stability compared to nitroimidazole analogs . SHELX refinement data (if available) would further validate its crystal packing efficiency .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.3086 g/mol
- CAS Number : [insert CAS number here]
Its structure features a chromene core with an imidazole group, which is known for contributing to various biological activities. The sulfonamide moiety enhances its solubility and bioavailability.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial activity. In vitro tests have demonstrated its efficacy against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM for different pathogens.
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 125 |
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's activity against resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Anticancer Activity : In a recent investigation, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The study highlighted its mechanism involving the inhibition of key oncogenic pathways.
Q & A
Q. What experimental controls are critical when replicating bioactivity studies (e.g., inconsistent IC₅₀ values)?
- Controls :
- Include positive controls (e.g., known kinase inhibitors).
- Standardize cell lines/passage numbers and assay conditions (pH, serum content) .
Methodological Recommendations
- Synthesis : Prioritize regioselective protection of the imidazole ring during coupling steps .
- Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous confirmation .
- Biological Testing : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
